2-Ethyl-3,5-dimethylpyrazine-13C2 2-Ethyl-3,5-dimethylpyrazine-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16604982
InChI: InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1
SMILES:
Molecular Formula: C8H12N2
Molecular Weight: 138.18 g/mol

2-Ethyl-3,5-dimethylpyrazine-13C2

CAS No.:

Cat. No.: VC16604982

Molecular Formula: C8H12N2

Molecular Weight: 138.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-3,5-dimethylpyrazine-13C2 -

Specification

Molecular Formula C8H12N2
Molecular Weight 138.18 g/mol
IUPAC Name 2-(1,2-13C2)ethyl-3,5-dimethylpyrazine
Standard InChI InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1
Standard InChI Key JZBCTZLGKSYRSF-VFZPYAPFSA-N
Isomeric SMILES CC1=CN=C(C(=N1)C)[13CH2][13CH3]
Canonical SMILES CCC1=NC=C(N=C1C)C

Introduction

Structural and Chemical Identity

Molecular Composition and Isotopic Labeling

The molecular formula of 2-ethyl-3,5-dimethylpyrazine-13C2 is C₈H₁₂N₂, with two carbon-13 isotopes replacing carbon-12 at the ethyl group’s methylene (CH₂) and methyl (CH₃) positions . This isotopic labeling increases the molecular weight to 138.18 g/mol, compared to 136.19 g/mol for the unlabeled analog . The precise placement of 13C isotopes enables researchers to distinguish the compound’s signal in spectral analyses, particularly in studies requiring isotopic tracing.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₂N₂
Molecular Weight (13C2)138.18 g/mol
Exact Mass138.106758062 Da
XLogP31.5
Hydrogen Bond Donor Count0

Stereochemical and Structural Features

The compound’s structure is defined by its pyrazine backbone—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Substituents include:

  • A 13C-labeled ethyl group (-13CH2-13CH3) at position 2.

  • Methyl groups (-CH3) at positions 3 and 5 .

The SMILES notation (CC1=CN=C(C(=N1)C)[13CH2][13CH3]) and InChIKey (JZBCTZLGKSYRSF-VFZPYAPFSA-N) provide unambiguous representations of its connectivity and isotopic labeling . The planar pyrazine ring ensures minimal steric hindrance, facilitating interactions in catalytic and flavor-binding applications .

Synthesis and Isotopic Incorporation

Analytical Validation

The success of isotopic incorporation is confirmed through:

  • Mass Spectrometry (MS): A molecular ion peak at m/z 138.11, corresponding to the 13C2-labeled species, distinguishes it from the unlabeled analog (m/z 136.19) .

  • NMR Spectroscopy: 13C NMR spectra reveal distinct shifts for the labeled carbons, typically at δ 15–20 ppm for the ethyl group .

Physicochemical Properties

Partitioning and Solubility

The logP (XLogP3) value of 1.5 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like ethanol or dichloromethane . This property aligns with its use in flavorant formulations, where volatility and solubility balance are critical .

Stability and Reactivity

Applications in Research

Flavor and Fragrance Analysis

2-Ethyl-3,5-dimethylpyrazine-13C2 is a key reference standard in flavor chemistry. Its unlabeled form contributes nutty, roasted notes to foods like coffee and baked goods . The 13C-labeled variant enables precise quantification in complex matrices using isotope dilution mass spectrometry (IDMS) .

Metabolic Tracing

In microbial metabolism studies, the 13C labels allow researchers to track the incorporation of pyrazine derivatives into secondary metabolites in organisms like Saccharomyces cerevisiae . This application is critical for elucidating biosynthetic pathways in industrial biotechnology.

Spectroscopic and Chromatographic Data

Mass Spectral Fragmentation

The NIST mass spectrum (MS) of the unlabeled compound shows a base peak at m/z 121, corresponding to the loss of a methyl group (-15 Da) . For the 13C2 analog, this fragment shifts to m/z 123, confirming isotopic integrity .

Gas Chromatography Retention

In gas chromatography (GC), the compound elutes at ~12.5 minutes on a non-polar column (e.g., DB-5), with a characteristic retention index (RI) of 1,320—valuable for flavor profiling .

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